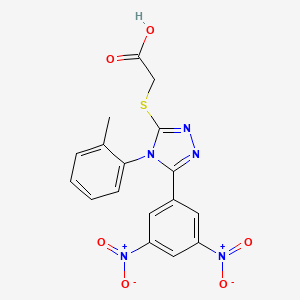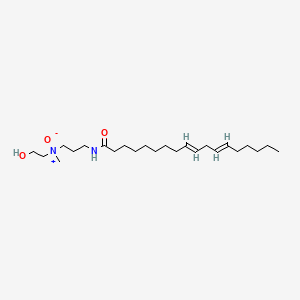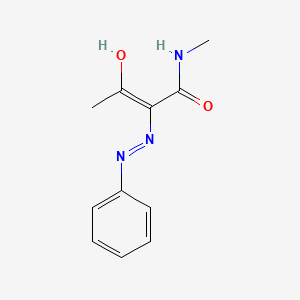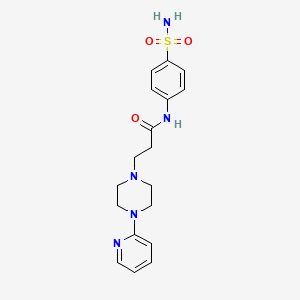
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is a complex organic compound that features a piperazine ring, a propanamide group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propanamide Group: This step involves the reaction of the piperazine derivative with acryloyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The final step includes the coupling of the intermediate with 2-bromopyridine under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(3-pyridinyl)-
- 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(4-pyridinyl)-
Uniqueness
1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
86523-78-6 |
|---|---|
Molekularformel |
C18H23N5O3S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
3-(4-pyridin-2-ylpiperazin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C18H23N5O3S/c19-27(25,26)16-6-4-15(5-7-16)21-18(24)8-10-22-11-13-23(14-12-22)17-3-1-2-9-20-17/h1-7,9H,8,10-14H2,(H,21,24)(H2,19,25,26) |
InChI-Schlüssel |
JITYQIKVBGLDGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


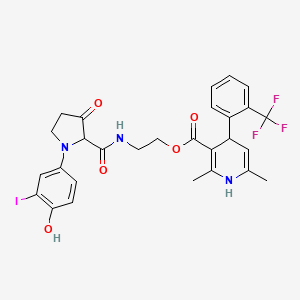
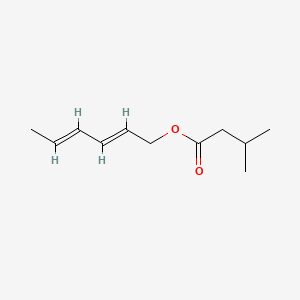


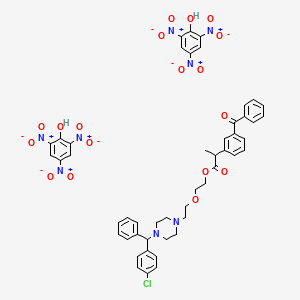
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)

